![molecular formula C14H12N2O6 B044874 2,2'-Dimethoxy-5,5'-dinitro-1,1'-biphenyl CAS No. 81763-59-9](/img/structure/B44874.png)
2,2'-Dimethoxy-5,5'-dinitro-1,1'-biphenyl
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Overview
Description
1-Methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene is an organic compound characterized by the presence of methoxy and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of methoxy-substituted benzene derivatives. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective formation of the desired nitro compounds.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
1-Methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-Methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the methoxy groups can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene can be compared with similar compounds such as:
2-Methoxy-5-nitrophenol: This compound has similar functional groups but differs in the position of the nitro group, leading to different chemical properties and reactivity.
4-Methoxy-2-nitroaniline: Another related compound with a different arrangement of functional groups, resulting in distinct applications and biological activities.
The uniqueness of 1-Methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-methoxy-2-(2-methoxy-5-nitrophenyl)-4-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c1-21-13-5-3-9(15(17)18)7-11(13)12-8-10(16(19)20)4-6-14(12)22-2/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIJNYMGURMKOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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